3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a complex organic compound that belongs to the class of sulfonylpyridines. This compound features a unique structure characterized by a pyridine ring substituted with a sulfonyl group and a piperazine ring, which contributes to its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 291.76 g/mol. Its IUPAC name is 3-chloro-5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one, indicating the specific arrangement of its atoms and functional groups .
The compound is synthesized from readily available starting materials through various chemical reactions. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure, specifically within the piperazine ring. Its classification as a sulfonylpyridine indicates its functional properties, which are significant in medicinal chemistry and biological research.
The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol typically involves several key steps:
These synthetic routes require careful control of reaction conditions such as temperature and concentration to ensure high yields and purity.
The molecular structure of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol can be represented by its canonical SMILES notation: CN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.76 g/mol |
| IUPAC Name | 3-chloro-5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
| InChI Key | FAXZEIXBRBMVLI-UHFFFAOYSA-N |
| InChI | InChI=1S/C10H14ClN3O3S/c1-13-2-4-14(5-3-13)18(16,17)9-7-12-6-8(11)10(9)15/h6-7H,2-5H2,1H3,(H,12,15) |
This data highlights the compound's complex nature and offers insights into its potential reactivity and interactions.
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets within biological systems. It may function by inhibiting certain enzymes or receptors, triggering a cascade of biochemical events that can lead to therapeutic effects. The precise molecular pathways affected depend on the context in which this compound is applied, particularly in pharmacological studies .
The physical properties of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol include:
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
The compound's solubility in polar solvents suggests potential applications in drug formulation and delivery systems.
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol has diverse applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7